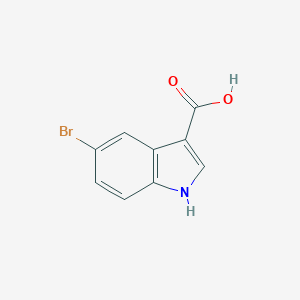

5-bromo-1H-indole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZMBSGNSAHFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426961 | |

| Record name | 5-bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10406-06-1 | |

| Record name | 5-Bromo-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10406-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoindole-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-bromo-1H-indole-3-carboxylic acid

Introduction

5-bromo-1H-indole-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the realms of medicinal chemistry and organic synthesis.[1] Its indole core, functionalized with a bromine atom and a carboxylic acid moiety, provides a unique scaffold for the development of novel bioactive molecules.[1] Researchers in drug discovery leverage this intermediate for synthesizing compounds targeting a range of biological pathways, including potential inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, making it significant in the development of anti-cancer agents.[1][2]

A thorough understanding of the physical properties of this compound is paramount for its effective application. These properties—including melting point, solubility, and acidity (pKa)—dictate the conditions required for its storage, handling, reaction setup, purification, and formulation. This guide provides an in-depth analysis of these core physical characteristics, blending established data with field-proven experimental methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. Each of these will be explored in greater detail in the subsequent sections.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 10406-06-1 | [3] |

| Molecular Formula | C₉H₆BrNO₂ | [3] |

| Molecular Weight | 240.06 g/mol | [3] |

| Appearance | White to light yellow or pink crystalline powder | [3][4] |

| Melting Point | 216-220 °C | [4] |

| Boiling Point | 240 °C (literature value, likely decomposition) | [2][5] |

| Storage | Store in a cool, dark, and dry place (0-8 °C recommended) | [3] |

Melting Point: A Criterion for Purity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C.[5] The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress the melting point and broaden the range over which the substance melts.[5] this compound is reported to have a melting point range of 216-220 °C .[4]

Causality Behind the High Melting Point

The high melting point of this compound can be attributed to the strong intermolecular forces within its crystal lattice. These forces include:

-

Hydrogen Bonding: The carboxylic acid functional group allows for the formation of strong hydrogen-bonded dimers between molecules.

-

Dipole-Dipole Interactions: The polar C-Br, C=O, and N-H bonds create significant dipole moments, leading to strong electrostatic attractions.

-

π-π Stacking: The planar aromatic indole rings can stack on top of each other, creating stabilizing van der Waals interactions.

Overcoming these collective forces requires a substantial amount of thermal energy, resulting in a high melting point.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a Mel-Temp apparatus or a similar heated-block device, a standard and reliable method in organic chemistry labs.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. Finely powder the sample using a spatula.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. The sample should fill the tube to a height of about 2-3 mm. Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.

-

Apparatus Setup: Insert the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by increasing the temperature quickly to get a preliminary value. This saves time.[5]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but at a much slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.[5] A slow heating rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation: For trustworthy results, repeat the careful determination at least twice with fresh samples. The results should be consistent.[5]

Boiling Point and Thermal Stability

While a boiling point of 240 °C is listed in some sources, it is crucial to interpret this value with caution.[2][5] For a complex organic solid with a high melting point of ~220 °C, this value likely represents the temperature at which the compound begins to decompose rather than boil at atmospheric pressure. The strong intermolecular forces that give it a high melting point also mean that a very high temperature would be required to achieve a vapor pressure equal to atmospheric pressure. At such temperatures, the energy supplied is often sufficient to break intramolecular covalent bonds, leading to decomposition.

For research applications, determining the boiling point of this solid is generally not a practical or necessary characterization step. Techniques like thermogravimetric analysis (TGA) would be more appropriate for assessing its thermal stability.

Solubility Profile: Guiding Reaction and Purification Strategies

-

Non-Polar Solvents (e.g., Hexane): Expected to be insoluble . The highly polar carboxylic acid and indole N-H groups are incompatible with non-polar solvents.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): Expected to have good solubility . These solvents can act as hydrogen bond acceptors and have sufficient polarity to solvate the molecule. DMSO is often an excellent solvent for such compounds.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate to good solubility . These solvents can both donate and accept hydrogen bonds, facilitating the dissolution of the compound.

-

Water: Expected to be poorly soluble . While the carboxylic acid group can hydrogen bond with water, the large, hydrophobic bromo-indole core significantly reduces aqueous solubility.[6]

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Expected to be soluble . The carboxylic acid group (an acid) will react with a base to form the corresponding carboxylate salt (sodium 5-bromo-1H-indole-3-carboxylate). This ionic salt is significantly more polar than the neutral acid and is readily soluble in water.

-

Aqueous Acid (e.g., 5% HCl): Expected to be insoluble . The compound lacks a sufficiently basic functional group to be protonated by a dilute acid.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to determine the solubility of this compound in various solvents.

Methodology:

-

Preparation: Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Water, Hexane, Ethanol, Acetone, DMSO, 5% NaOH, 5% HCl).

-

Sample Addition: Add approximately 20-30 mg of the compound to each test tube.

-

Solvent Addition: Add the first solvent dropwise, up to 1 mL, shaking vigorously after each addition.

-

Observation: Stir or vortex each tube for 60 seconds. Observe if the solid dissolves completely.

-

Classification:

-

Soluble: The entire solid dissolves.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No noticeable amount of solid dissolves.

-

-

Acid-Base Test: For the tube containing 5% NaOH where the compound dissolved, add 6M HCl dropwise until the solution is acidic. The reappearance of the solid precipitate confirms the presence of the acidic carboxylic acid group.

Visualization: Solubility Testing Workflow

The logical flow of a comprehensive solubility test can be visualized as follows.

Caption: A workflow diagram for classifying an organic compound based on its solubility in different solvents.

Acidity (pKa): Quantifying Acid Strength

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution. A lower pKa value indicates a stronger acid. For this compound, there are two acidic protons: one on the carboxylic acid group (-COOH) and one on the indole nitrogen (-NH).

-

Carboxylic Acid Proton: This is the most acidic proton. The pKa of benzoic acid is ~4.2, and the electronic properties of the bromo-indole ring will influence this value. It is expected to be in the range of 3.5 - 4.5 .

-

Indole N-H Proton: This proton is significantly less acidic, with a pKa typically around 17 in DMSO. In aqueous solution, it is essentially non-acidic.

Experimental Protocol: pKa Determination for Poorly Soluble Compounds

Determining the pKa of a compound with low water solubility requires specialized techniques, as a standard aqueous titration is not feasible. Spectrophotometric or potentiometric methods using co-solvents are common.[7][8]

Methodology (UV-Vis Spectrophotometry):

-

Principle: The protonated (acid, HA) and deprotonated (conjugate base, A⁻) forms of the compound will have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the ratio of [HA] to [A⁻] and subsequently the pKa.

-

Solvent System: Prepare a series of buffer solutions with known pH values (e.g., from pH 2 to 7). A co-solvent like methanol or DMSO may be necessary to ensure the compound remains dissolved across the entire pH range.

-

Stock Solution: Prepare a concentrated stock solution of this compound in the chosen co-solvent.

-

Sample Preparation: To a series of cuvettes, add a small, constant aliquot of the stock solution and fill to the mark with the different pH buffers.

-

Spectral Scans: Obtain the full UV-Vis spectrum for the compound in a highly acidic (pH << pKa) and a highly basic (pH >> pKa) solution to identify the spectra of the pure HA and A⁻ forms, respectively. Identify an analytical wavelength where the absorbance difference between the two forms is maximal.

-

Absorbance Measurements: Measure the absorbance of each buffered sample at the chosen analytical wavelength.

-

Calculation: The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation, or by using the following relationship for each pH point:

-

pKa = pH + log( (A_max - A) / (A - A_min) )

-

Where A is the absorbance at a given pH, A_max is the absorbance of the pure basic form, and A_min is the absorbance of the pure acidic form.

-

Spectral Analysis: The Molecular Fingerprint

Spectroscopic data provides an unambiguous confirmation of a molecule's structure. While a definitive spectrum for this compound is not available from the provided search results, its key features can be reliably predicted based on its functional groups and the analysis of similar indole derivatives.[9]

| Technique | Predicted Key Features |

| ¹H NMR | - -COOH Proton: Very broad singlet, δ ≈ 12-13 ppm. - -NH Proton: Broad singlet, δ ≈ 11-12 ppm. - Aromatic Protons (H2, H4, H6, H7): Complex pattern in the δ ≈ 7.2-8.5 ppm region. H2 will be a singlet or narrow triplet. H4 will be a doublet. H6 will be a doublet of doublets. H7 will be a doublet. |

| ¹³C NMR | - Carbonyl Carbon (-COOH): δ ≈ 165-175 ppm. - Aromatic Carbons: 8 signals in the δ ≈ 100-140 ppm range. - C-Br Carbon (C5): Shift influenced by the heavy bromine atom, typically around δ ≈ 115 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad band, 3300-2500 cm⁻¹.[10] - N-H Stretch: Moderate, sharp band, ~3400 cm⁻¹. - C-H Stretch (Aromatic): Sharp bands, ~3100 cm⁻¹. - C=O Stretch (Carbonyl): Strong, sharp band, 1760-1690 cm⁻¹.[10] - C=C Stretch (Aromatic): Multiple bands, 1600-1450 cm⁻¹. - C-O Stretch: Moderate band, 1320-1210 cm⁻¹.[10] |

| Mass Spectrometry | - Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 239 and 241, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Key Fragments: Loss of -OH (M-17), loss of -COOH (M-45), loss of Br (M-79/81). |

Conclusion

This technical guide has provided a detailed examination of the core physical properties of this compound. By understanding its high melting point, inferring its solubility profile, and appreciating the nuances of its acidity and thermal stability, researchers can optimize its use in synthetic and medicinal chemistry applications. The provided experimental protocols offer a validated framework for verifying these properties in the laboratory, ensuring both the purity of the material and the success of subsequent research endeavors. The predicted spectral data serves as a benchmark for structural confirmation, completing the foundational knowledge required to confidently work with this important chemical intermediate.

References

- Melting point determination. (n.d.).

- Grauwels, L., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Van Bramer, S. E. (1996). Weak Acid pKa Determination Using Capillary Zone Electrophoresis.

- ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa).

- Ravichandiran, V., et al. (2011). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. Der Pharmacia Lettre, 3(4), 183-192.

- University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents.

- SpectraBase. (n.d.). 5-Bromoindole-3-carboxaldehyde - Optional[MS (GC)] - Spectrum.

- Determination of melting and boiling points. (n.d.).

- PubChem. (n.d.). 5-Bromoindole.

- Melting point determination. (n.d.).

- Learning Space. (n.d.). Determination of Melting points and Boiling points.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- JoVE. (2020, March 26). Video: Boiling Points - Concept.

- University of Calgary. (n.d.). IR: carboxylic acids.

- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.

- Fisher Scientific. (n.d.). 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, 97%, Thermo Scientific.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum.

Sources

- 1. 10406-06-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 10406-06-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Bromoindole-3-carboxylic Acid | 10406-06-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 5-Bromoindole-3-carboxylic Acid | 10406-06-1 | TCI AMERICA [tcichemicals.com]

- 6. Buy 5-Bromoindole-3-carboxaldehyde | 877-03-2 [smolecule.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

A Senior Application Scientist's Guide to 5-bromo-1H-indole-3-carboxylic acid: Structure, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-indole-3-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive indole core, a strategically positioned bromine atom, and a versatile carboxylic acid handle, makes it an invaluable precursor for a diverse range of complex molecules. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, and robust synthetic protocols. Furthermore, we delve into its spectroscopic signature, characteristic reactivity, and established applications, particularly its role as a key intermediate in the development of novel therapeutics, including anti-cancer and anti-inflammatory agents.[1][2] This document serves as a comprehensive technical resource for scientists leveraging this compound in their research and development endeavors.

Molecular Identity and Physicochemical Properties

Chemical Structure and Nomenclature

The foundational structure of this compound is the indole bicyclic system, which consists of a fused benzene and pyrrole ring. The nomenclature specifies a bromine (Br) atom substituted at position 5 of the benzene ring and a carboxylic acid (-COOH) group at position 3 of the pyrrole ring. The "1H" designation confirms that the nitrogen atom of the pyrrole ring bears a hydrogen atom.

The strategic placement of these functional groups dictates the molecule's reactivity. The electron-rich indole nucleus is susceptible to electrophilic substitution, the carboxylic acid group provides a site for amide and ester formation, and the bromine atom at C5 is a prime handle for transition metal-catalyzed cross-coupling reactions.[2]

Caption: Chemical structure of this compound.

IUPAC Name and Key Identifiers

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . For database searching and regulatory purposes, it is cataloged under several unique identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 10406-06-1 | ChemicalBook, Sigma-Aldrich[3] |

| Molecular Formula | C₉H₆BrNO₂ | Chem-Impex[1] |

| Molecular Weight | 240.06 g/mol | Chem-Impex[1] |

| InChI Key | JVZMBSGNSAHFCY-UHFFFAOYSA-N | Sigma-Aldrich |

| MDL Number | MFCD05664007 | TCI Chemicals |

Physicochemical Properties

The compound is typically supplied as a solid with physical properties that are consistent with its aromatic and polar nature.

| Property | Value | Source |

| Appearance | White to light yellow or pink powder/crystal | Chem-Impex, TCI Chemicals[1] |

| Melting Point | 216 - 220 °C | TCI Chemicals |

| Boiling Point | ~240 °C (lit.) | ChemicalBook[3] |

| Storage | Store at 0-8 °C, sealed in a dry, dark place | Chem-Impex, BLD Pharm[1][4] |

Synthesis and Purification

Synthetic Strategy: Direct Carboxylation

While several synthetic routes exist, a highly effective and direct method involves the carboxylation of 5-bromoindole. This approach leverages the acidity of the N-H proton of the indole ring. Deprotonation with a strong base generates an indolide anion, which can then act as a nucleophile, attacking an electrophilic carbon source like carbon dioxide (CO₂).

The choice of a strong, non-nucleophilic base such as lithium tert-butoxide (LiOtBu) is critical. It ensures efficient deprotonation of the indole nitrogen without competing side reactions at other positions of the ring. The subsequent reaction with CO₂ (which can be supplied from a gas cylinder or as dry ice) introduces the carboxylic acid moiety, primarily at the C3 position due to the electronic characteristics of the indolide intermediate.

Detailed Experimental Protocol: Carboxylation of 5-Bromoindole

This protocol is adapted from established laboratory procedures for the direct carboxylation of indoles.[3][5]

Materials:

-

5-bromoindole

-

Lithium tert-butoxide (LiOtBu)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Carbon dioxide (CO₂) gas or dry ice

-

Hydrochloric acid (HCl), 2N solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar, add 5-bromoindole (1.0 eq) and lithium tert-butoxide (2.5 eq).

-

Inert Atmosphere: Evacuate the flask under high vacuum and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times. Finally, replace the atmosphere with CO₂ via a balloon or a slow, continuous stream.

-

Solvent Addition: Add anhydrous DMF via syringe and begin vigorous stirring.

-

Reaction: Heat the reaction mixture to 100 °C and maintain for 24 hours.[3][5] The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Workup - Quenching: After completion, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 2N HCl solution until the pH is acidic. This step protonates the carboxylate to form the desired carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x). This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative thin-layer or column chromatography to yield this compound as a white solid.[3]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile

Characterization of the final product is essential for confirming its identity and purity. The following data represent the expected spectroscopic signatures for this compound.

| Technique | Characteristic Features |

| ¹H NMR | Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range. The proton at C2 typically appears as a singlet or doublet around δ 8.0-8.3 ppm. Protons at C4, C6, and C7 will show characteristic splitting patterns (doublets, doublet of doublets) influenced by the bromine at C5.[6] N-H Proton: A broad singlet, typically downfield (> δ 11.0 ppm). COOH Proton: A very broad singlet, often further downfield (> δ 12.0 ppm). |

| ¹³C NMR | Carbonyl Carbon: Signal for the carboxylic acid carbon (C=O) expected around δ 165-175 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 110-140 ppm). The carbon bearing the bromine (C5) will be shifted, and its signal may be attenuated due to quadrupolar relaxation. |

| IR Spectroscopy | O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid). N-H Stretch: A sharp to medium absorption around 3300-3400 cm⁻¹. C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ (conjugated acid). C-Br Stretch: A weak to medium absorption in the fingerprint region, typically 500-650 cm⁻¹. |

| Mass Spec (ESI-) | [M-H]⁻: The expected molecular ion peak would be at m/z corresponding to the loss of a proton, showing a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). Calculated m/z for [C₉H₅BrNO₂]⁻: 237.95 / 239.95. |

Chemical Reactivity and Applications in Drug Discovery

Key Reaction Pathways

The utility of this compound stems from its three distinct reactive sites:

-

Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification (with alcohols under acidic conditions) and amidation (with amines using coupling agents like EDC/HOBt or after conversion to an acid chloride).

-

Indole N-H: The nitrogen can be alkylated or acylated under basic conditions to introduce further diversity.

-

C5-Bromine Atom: This is arguably the most valuable site for molecular elaboration. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds to introduce complex aryl, alkyl, or heteroaryl moieties.[2]

Role as a Pharmaceutical Intermediate

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7] this compound is a crucial starting material for synthesizing compounds with significant biological activities.

-

Oncology: It is a precursor for synthesizing inhibitors of key enzymes in cancer signaling pathways. For example, it has been used to develop inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, a critical target in angiogenesis.[3] It is also a building block for novel EGFR tyrosine kinase inhibitors and other anti-proliferative agents.[7]

-

Inflammatory Diseases: Indole derivatives synthesized from this compound have shown potent anti-inflammatory properties.[1]

-

Neurological Disorders: The compound serves as an intermediate in the synthesis of drugs targeting neurological conditions.[1]

-

Antimicrobial Research: The versatile substitution pattern allows for the creation of novel indole derivatives with potential antimicrobial activity.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform for innovation in drug discovery and materials science. Its well-defined structure, predictable reactivity, and accessible synthetic routes provide chemists with a reliable tool for constructing complex molecular architectures. The ability to selectively modify the carboxylic acid, the indole nitrogen, and the brominated position allows for a systematic and logical approach to structure-activity relationship (SAR) studies, making it an indispensable asset for any research program focused on heterocyclic chemistry.

References

- Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.

- 5-Bromoindole | C8H6BrN | CID 24905. PubChem. [Link]

- tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxyl

- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.

- Synthesis of 5-Bromo Indole. Erowid. [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- The Chemical Versatility of 5-Bromoindole-2-carboxylic Acid in R&D.

- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.

- Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.

- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Brieflands.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 10406-06-1 [chemicalbook.com]

- 4. 10406-06-1|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on 5-bromo-1H-indole-3-carboxylic acid (CAS: 10406-06-1)

Aimed at Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the aim of this document is to provide a comprehensive and practical guide to 5-bromo-1H-indole-3-carboxylic acid. This guide moves beyond a simple recitation of facts, instead offering a deep dive into the causality behind experimental choices and protocols. The intention is to create a self-validating system of information, grounded in established scientific principles, to empower researchers in their work with this versatile molecule.

The Strategic Importance of the Indole Nucleus in Medicinal Chemistry

The indole scaffold is a cornerstone in drug discovery, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals. Its unique electronic configuration and capacity for diverse biological interactions make it a "privileged structure" in medicinal chemistry. Halogenated indoles, such as this compound, are particularly valuable as synthetic building blocks. The bromine atom at the 5-position is a key functional group, enabling a wide array of chemical modifications, particularly through cross-coupling reactions. This opens up a vast chemical space for the optimization of lead compounds and the creation of novel therapeutic agents.[1]

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties of a compound is crucial for its safe and effective handling in a laboratory setting. The following data is a compilation from reputable chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 10406-06-1[2][3][4] |

| Molecular Formula | C₉H₆BrNO₂[5] |

| Molecular Weight | 240.06 g/mol [3] |

| Appearance | Solid[3][6] |

| Melting Point | 238-240 °C[6][7] |

| Solubility | Soluble in methanol and dimethylformamide (DMF). |

| Storage | Store at room temperature in a dry, dark place.[2] |

Safety and Handling:

This compound is classified as an irritant.[5][6] Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[8]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Ensure adequate ventilation in the work area.[8]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the individual to fresh air. Seek medical attention if any symptoms persist.[9]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved via the bromination of indole-3-carboxylic acid. The careful selection of the brominating agent and reaction conditions is paramount to ensure high regioselectivity and yield.

Diagram 1: Synthesis Workflow

Caption: A typical workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:

-

Dissolution: Dissolve indole-3-carboxylic acid in dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer. DMF is an ideal solvent due to its ability to effectively dissolve both the starting material and the reaction intermediates.

-

Bromination: Cool the solution to 0-5 °C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 30-60 minutes. This controlled addition is critical to manage the exothermic nature of the reaction and to promote bromination at the desired C5 position of the indole ring.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a generous amount of water to remove residual DMF and succinimide. A final wash with a cold, non-polar solvent such as hexane can help remove organic impurities.

-

Drying: Dry the purified product under vacuum at a temperature not exceeding 50 °C to yield the final this compound.

Chemical Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from its dual reactivity. The carboxylic acid at the 3-position can be readily converted to esters and amides, while the bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Diagram 2: Key Reaction Pathways

Caption: Major reaction pathways for this compound.

Applications in Drug Discovery:

The strategic placement of the bromine atom makes this compound a valuable precursor for a diverse range of biologically active molecules.

-

Oncology: Derivatives of this compound have been explored as inhibitors of protein kinases, which are crucial targets in cancer therapy. The indole core can mimic the purine structure of ATP, and substituents introduced at the 5-position via cross-coupling can be fine-tuned to achieve high potency and selectivity for specific kinases.[10]

-

Antiviral Research: The indole nucleus is a common feature in many antiviral drugs. The ability to functionalize the 5-position allows for the introduction of pharmacophores that can improve binding to viral enzymes and proteins.

-

Neuroscience: Indole derivatives are known to interact with various receptors in the central nervous system. This compound is a key starting material for the synthesis of novel ligands for serotonin, dopamine, and other neurotransmitter receptors, which are targets for treating a range of neurological and psychiatric disorders.[1]

-

Antibacterial Agents: This compound and its derivatives have been investigated for their potential to enhance the efficacy of antibiotics by inhibiting bacterial enzymes.[11]

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its predictable reactivity and the potential for diversification through its bromo and carboxylic acid functionalities make it an invaluable tool for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its synthesis, handling, and applications, with the goal of empowering researchers to effectively utilize this versatile compound in their drug discovery efforts.

References

- Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1329-1340.

- PubChem. This compound. [Link]

- National Institutes of Health.

- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - 5-BROMO INDOLE 97% (For Synthesis). [Link]

- Erowid. Synthesis of 5-Bromo Indole. [Link]

- ChemistrySelect.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 10406-06-1 [sigmaaldrich.com]

- 3. 5-Bromo-indole-3-carboxylic acid | 10406-06-1 [sigmaaldrich.com]

- 4. This compound | 10406-06-1 [chemicalbook.com]

- 5. This compound | C9H6BrNO2 | CID 7018243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 5-Bromoindole - Safety Data Sheet [chemicalbook.com]

- 10. d-nb.info [d-nb.info]

- 11. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 5-bromo-1H-indole-3-carboxylic acid: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-bromo-1H-indole-3-carboxylic acid, a key building block in pharmaceutical and materials science research.[1] Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural features of this molecule through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and the logic of spectral interpretation, empowering users to confidently characterize this and similar molecular entities.

Introduction to this compound

This compound is a heterocyclic compound featuring an indole nucleus substituted with a bromine atom at the 5-position and a carboxylic acid group at the 3-position. This substitution pattern imparts unique chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of a wide range of bioactive molecules.[1] Accurate and unambiguous structural confirmation is paramount in its application, and this is robustly achieved through the synergistic use of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. The chemical shifts (δ), coupling constants (J), and signal multiplicities reveal the connectivity and spatial relationships of atoms, forming the cornerstone of structural elucidation.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR spectra of this compound is outlined below. The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals; Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to solubilize the analyte and the presence of exchangeable protons.

Step-by-Step NMR Sample Preparation and Analysis:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Caption: Workflow for NMR data acquisition.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit several key signals. The protons on the aromatic ring will appear as multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The acidic proton of the carboxylic acid and the N-H proton of the indole ring will typically appear as broad singlets at the downfield end of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~12.0 | br s | - |

| NH | ~11.5 | br s | - |

| H-2 | ~8.1 | s | - |

| H-4 | ~7.9 | d | ~1.8 |

| H-7 | ~7.5 | d | ~8.6 |

| H-6 | ~7.3 | dd | ~8.6, ~1.8 |

Note: Predicted values are based on typical chemical shifts for substituted indoles and may vary slightly.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom. Carboxylic acid carbons are characteristically found far downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C-7a | ~136 |

| C-3a | ~128 |

| C-2 | ~127 |

| C-4 | ~124 |

| C-6 | ~123 |

| C-5 | ~115 |

| C-7 | ~114 |

| C-3 | ~108 |

Note: Predicted values are based on typical chemical shifts for substituted indoles and may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid-State FTIR Analysis

For a solid sample like this compound, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique.

Step-by-Step KBr Pellet Preparation and FTIR Analysis:

-

Sample Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Caption: Workflow for FTIR data acquisition via KBr pellet method.

FTIR Spectral Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and indole functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad | Very characteristic broad absorption due to hydrogen bonding.[2][3][4] |

| N-H stretch (Indole) | ~3400 | Medium | May be sharp or slightly broad. |

| C-H stretch (Aromatic) | 3100-3000 | Medium | |

| C=O stretch (Carboxylic Acid) | 1710-1680 | Strong | Position can be influenced by conjugation and hydrogen bonding.[2][3][4] |

| C=C stretch (Aromatic) | 1600-1450 | Medium-Weak | Multiple bands are expected. |

| C-O stretch (Carboxylic Acid) | 1320-1210 | Strong | |

| O-H bend (Carboxylic Acid) | ~920 | Medium, Broad | Out-of-plane bend, also characteristic.[5] |

| C-Br stretch | Below 600 | Medium-Strong |

The very broad O-H stretch of the carboxylic acid is often the most recognizable feature in the spectrum.[2][3][4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This is highly useful for structural elucidation.

Step-by-Step EI-MS Analysis:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectral Interpretation

The mass spectrum of this compound will provide crucial information. The molecular weight of the compound is 240.06 g/mol .[1] Due to the presence of bromine, the molecular ion peak will appear as a doublet (M⁺˙ and [M+2]⁺˙) with roughly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Comments |

| 241/239 | [M]⁺˙ | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| 224/222 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 196/194 | [M - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation). |

| 115 | [C₈H₅N]⁺ | Loss of bromine from the decarboxylated fragment. |

| 89 | [C₇H₅]⁺ | Further fragmentation of the indole ring. |

The fragmentation pattern will likely involve the initial loss of the carboxylic acid group, followed by fragmentation of the brominated indole ring.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the precise atomic connectivity and chemical environments. The FTIR spectrum rapidly identifies the key functional groups, notably the characteristic broad O-H stretch of the carboxylic acid. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways, with the bromine isotope pattern serving as a definitive marker. This integrated spectroscopic approach is indispensable for ensuring the identity and purity of this important chemical intermediate in research and development.

References

- PubChem. (n.d.). 5-Bromoindole. National Center for Biotechnology Information.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- ResearchGate. (n.d.). Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole.

- PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information.

- University of Calgary. (n.d.). IR: carboxylic acids.

- SIELC Technologies. (2018, May 16). 5-Bromoindole-3-carbaldehyde.

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). 5-Bromoindole.

- SpectraBase. (n.d.). 5-bromoindole-2-carboxylic acid.

- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.

- National Institute of Standards and Technology. (n.d.). Indole. In NIST WebBook.

- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020, August 12).

Sources

An In-Depth Technical Guide to the Solubility of 5-bromo-1H-indole-3-carboxylic acid

This guide provides a comprehensive technical overview of the solubility of 5-bromo-1H-indole-3-carboxylic acid, a key intermediate in pharmaceutical research and organic synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical insights and methodologies to facilitate the effective use of this compound in various experimental settings.

Introduction: The Significance of Solubility in a Research Context

This compound is a versatile heterocyclic building block used in the synthesis of a wide range of biologically active molecules, including potential inhibitors of key biological targets.[1][2] Its utility in medicinal chemistry, particularly in the development of novel therapeutic agents, is well-established.[2] Understanding the solubility of this compound is paramount, as it directly impacts its handling, formulation, reaction kinetics, and bioavailability in preclinical studies. Poor solubility can lead to challenges in achieving desired concentrations for biological assays, complicating the interpretation of results and potentially hindering the drug discovery process.

This guide will delve into the physicochemical properties of this compound that govern its solubility, provide available solubility data, and detail established protocols for its empirical determination.

Theoretical Framework for Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[3][4]

Molecular Structure and Physicochemical Properties

The structure of this compound integrates several functional groups that collectively determine its solubility profile:

-

Indole Ring: The bicyclic aromatic indole core is largely nonpolar and hydrophobic, favoring solubility in organic solvents.

-

Carboxylic Acid Group (-COOH): This is a polar, ionizable group capable of acting as both a hydrogen bond donor and acceptor. Its presence imparts some degree of polarity to the molecule.

-

Bromo Group (-Br): The bromine atom at the 5-position is an electron-withdrawing group.[2][5][6] This influences the acidity of the carboxylic acid and the indole N-H group, and it also increases the overall molecular weight and lipophilicity of the compound.

A summary of the key physicochemical properties of this compound and its parent compound, indole-3-carboxylic acid, is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Indole-3-carboxylic acid (Parent Compound) | Rationale for Influence on Solubility |

| Molecular Weight | 240.06 g/mol [7] | 161.16 g/mol [8] | Higher molecular weight generally correlates with decreased solubility in water. |

| Melting Point | 216-220 °C[9] | 232-234 °C[3] | A high melting point suggests strong crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur. |

| pKa (Carboxylic Acid) | Predicted: < 3.9 | Predicted: ~3.9[3] | The pKa is critical for pH-dependent aqueous solubility. The electron-withdrawing bromine is expected to increase acidity (lower pKa) compared to the parent compound.[2][5][6] |

| LogP | Predicted: > 1.99 | 1.99[10] | LogP (octanol-water partition coefficient) is a measure of lipophilicity. A higher LogP indicates greater solubility in nonpolar solvents and lower solubility in water. The bromine atom increases lipophilicity.[11] |

The Critical Role of pH in Aqueous Solubility

As a carboxylic acid, the aqueous solubility of this compound is highly dependent on the pH of the medium.

-

In Acidic Solutions (pH < pKa): The carboxylic acid group will be predominantly in its protonated, neutral form (R-COOH). This form is less polar and, consequently, exhibits lower aqueous solubility.

-

In Basic Solutions (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate salt form (R-COO⁻). This ionic form is significantly more polar and will have much higher solubility in water.

This pH-dependent behavior is a critical consideration for preparing aqueous stock solutions and for studies in biological media, which are typically buffered around pH 7.4.

Solubility Profile

Qualitative Solubility

Based on its molecular structure, this compound is expected to be:

-

Poorly soluble in water and nonpolar solvents like hexanes.

-

Soluble in polar organic solvents, particularly those that can engage in hydrogen bonding.

Data from analogous compounds supports this prediction. The parent compound, indole-3-carboxylic acid, is soluble in ethanol and methanol.[3] The related 5-bromoindole-3-carboxaldehyde shows good solubility in ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[12]

Predicted and Analog-Based Solubility Data

Table 2 provides a summary of expected and known solubility for this compound and its analogs in common laboratory solvents. It is crucial to note that these are estimates and should be confirmed experimentally for precise applications.

Table 2: Predicted and Analog-Based Solubility Data

| Solvent | Solvent Type | Predicted Solubility of this compound | Supporting Data from Analog Compounds |

| Water (neutral pH) | Polar Protic | Very Low | Indole-3-carboxylic acid is insoluble in boiling water.[3] |

| Aqueous Base (e.g., 1M NaOH) | Aqueous | High | Carboxylic acids readily form soluble salts in basic solutions. |

| Ethanol | Polar Protic | Soluble | Indole-3-carboxylic acid is soluble in 95% ethanol (50 mg/mL).[3] |

| Methanol | Polar Protic | Soluble | Indole-3-carboxylic acid is soluble in methanol.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Indole-3-carboxylic acid is highly soluble in DMSO (32 mg/mL and 100 mg/mL reported).[13][14] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A related compound, 5-Bromo-4-chloro-3-indolyl phosphate, is soluble in DMF (20 mg/mL).[12] |

| Acetone | Polar Aprotic | Likely Soluble | 5-bromoindole-3-carboxaldehyde is soluble in acetone.[12] |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | A synthesis protocol uses an ethyl acetate/methanol mixture to dissolve the compound.[1] |

| Hexanes/Heptane | Nonpolar | Insoluble | The large polarity difference makes solubility unlikely. |

Experimental Determination of Solubility

For critical applications, the thermodynamic solubility of this compound should be determined empirically. The shake-flask method is a widely accepted and reliable technique for this purpose.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the equilibrium solubility of the compound.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a set temperature at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) against a standard curve of known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Conclusion and Recommendations

The solubility of this compound is a critical parameter governed by its molecular structure, particularly the interplay between its nonpolar indole core and its polar, ionizable carboxylic acid group. While it exhibits poor aqueous solubility at neutral pH, its solubility can be significantly enhanced in basic aqueous solutions and in polar organic solvents such as DMSO, ethanol, and methanol. For research and development purposes, it is strongly recommended to use DMSO for preparing high-concentration stock solutions. For aqueous-based biological assays, careful consideration of the medium's pH is essential, and the use of buffered solutions is advised. When precise solubility values are required, the shake-flask method provides a reliable means of experimental determination.

References

- Bergstrom, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health.

- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.

- Chem-Impex. (n.d.). This compound.

- Chem-Impex. (n.d.). This compound.

- Lumen Learning. (n.d.). The Effect of Substituents on pKa. MCC Organic Chemistry.

- Neuman, R. C. (n.d.). Substituent Effects.

- OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Organic Chemistry.

- Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity.

- Human Metabolome Database. (2006, May 22). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320).

- Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid?.

- Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid?.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

Sources

- 1. This compound | 10406-06-1 [chemicalbook.com]

- 2. quora.com [quora.com]

- 3. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemimpex.com [chemimpex.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. 5-Bromoindole-3-carboxylic Acid | 10406-06-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. hmdb.ca [hmdb.ca]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. Buy 5-Bromoindole-3-carboxaldehyde | 877-03-2 [smolecule.com]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

Introduction: The Privileged Scaffold of 5-Bromo-1H-indole-3-carboxylic Acid

An In-Depth Technical Guide to the Biological Activity of 5-Bromo-1H-indole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of physiologically and pharmacologically active compounds.[1] When modified with a bromine atom at the 5-position and a carboxylic acid at the 3-position, the resulting scaffold, this compound, becomes a highly versatile building block for the development of novel therapeutics.[2] The presence of the bromine atom, an electron-withdrawing group, significantly enhances the molecule's reactivity and often contributes to increased biological potency.[2][3] This guide delves into the synthesis, multifaceted biological activities, and therapeutic potential of derivatives stemming from this core structure, offering insights for researchers in drug discovery and development. These derivatives have demonstrated significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[2][4]

Part 1: Synthesis of this compound Derivatives

The strategic synthesis of derivatives from the this compound core is fundamental to exploring their therapeutic potential. The carboxylic acid group at the 3-position serves as a versatile handle for a variety of chemical modifications, most commonly through amide bond formation.

General Synthetic Workflow

A prevalent strategy involves the coupling of the indole's carboxylic acid with various amines or hydrazides to generate a diverse library of carboxamide or hydrazone derivatives. This is typically achieved using standard peptide coupling reagents.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: General Procedure for Amide Bond Formation

This protocol provides a representative method for synthesizing carboxamide derivatives, a common class of compounds explored for biological activity.[5][6]

-

Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in a suitable dry solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.3 equivalents) and hydroxybenzotriazole (HOBt, 1.3 equivalents) to the solution.

-

Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA, 3 equivalents), to the mixture.

-

Stir the reaction mixture at 0°C for 10-15 minutes to activate the carboxylic acid.

-

Amine Coupling: Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl), saturated sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final carboxamide derivative.

-

Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Anticancer Activity

Derivatives of 5-bromo-1H-indole have emerged as a significant class of anticancer agents, targeting key pathways involved in tumor proliferation and survival.[4]

Mechanism of Action: Inhibition of Tyrosine Kinases

A primary mechanism of action for many of these derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][7] Aberrant activation of these receptors is a hallmark of many cancers, leading to uncontrolled cell division.[4]

By binding to the ATP-binding site within the kinase domain of EGFR or VEGFR, these indole derivatives act as competitive inhibitors, preventing the phosphorylation and subsequent activation of downstream signaling pathways. This blockade leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[1][7][8]

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

In Vitro Cytotoxic Activity

Numerous studies have demonstrated the potent antiproliferative effects of these derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight their efficacy.

| Compound ID | Derivative Type | HepG2 (Liver) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |

| 3a | Carbothioamide | - | - | - | [1][8] |

| 5BDBIC | Hydrazone | 14.3 | - | - | [7][9] |

| 7d | Hydrazonoindolin-2-one | - | - | 2.93 | [10] |

| Erlotinib | Standard Drug | - | - | - | [1] |

| Sorafenib | Standard Drug | 6.2 | - | - | [7] |

Note: Specific IC₅₀ values for compound 3a were described as potent but not explicitly quantified in the provided search results. It was identified as the most powerful agent in its series against these cell lines.[1][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate human cancer cells (e.g., A549, HepG2, or MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Antimicrobial Activity

In an era of rising antimicrobial resistance, this compound derivatives have shown significant potential as both standalone antimicrobial agents and as antibiotic potentiators.[6]

Mechanism of Action: Membrane Disruption and Potentiation

Certain derivatives, particularly α,ω-di(indole-3-carboxamido)polyamine conjugates, exert their antimicrobial effect by disrupting the bacterial membrane.[5][6] This perturbation of the membrane integrity leads to leakage of cellular contents and cell death. Furthermore, by compromising the bacterial outer membrane in Gram-negative bacteria, these compounds can enhance the efficacy of conventional antibiotics like doxycycline and erythromycin, restoring their action against resistant strains.[5][6]

Caption: Workflow for antibiotic potentiation by membrane-disrupting indole derivatives.

Spectrum of Antimicrobial Activity

These compounds have demonstrated broad-spectrum activity against a range of clinically relevant pathogens. The 5-bromo substitution is generally associated with more potent and broader activity.[5][6]

| Compound Class | Pathogen | Activity Type | MIC (µM) | Reference |

| Indole-Polyamine Conjugates | Staphylococcus aureus | Intrinsic Antibacterial | ≤ 0.28 | [5][6] |

| Acinetobacter baumannii | Intrinsic Antibacterial | ≤ 0.28 | [5][6] | |

| Cryptococcus neoformans | Intrinsic Antifungal | ≤ 0.28 | [5][6] | |

| Pseudomonas aeruginosa | Antibiotic Potentiation | 21-fold enhancement | [5][6] | |

| Indole-2-carboxamides | Escherichia coli | Intrinsic Antibacterial | 0.35 - 1.25 | [11] |

| Pseudomonas aeruginosa | Intrinsic Antibacterial | 0.35 - 1.25 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5x10⁵ CFU/mL.

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using MHB.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the plate. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 4: Other Notable Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of this compound have been investigated for other therapeutic applications.

-

Anti-inflammatory Activity: Some derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential for treating inflammatory conditions.[12][13]

-

Herbicidal Activity: Certain indole-3-carboxylic acid derivatives have been designed as potential antagonists of the transport inhibitor response 1 (TIR1) protein, a key component in auxin signaling in plants, indicating a potential application in agriculture as herbicides.[14][15]

-

Antifungal Activity: 3-acyl-5-bromoindole derivatives have demonstrated the ability to inhibit the growth and conidia germination of phytopathogenic fungi such as Monilinia fructicola and Botrytis cinerea.[3]

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fruitful starting point for the design of potent, biologically active molecules. The derivatives synthesized from this core have demonstrated a broad spectrum of therapeutic potential, most notably as anticancer agents targeting crucial tyrosine kinases and as novel antimicrobials capable of combating resistant pathogens. The bromine atom at the 5-position consistently proves to be a key feature for enhancing potency.

Future research should focus on optimizing the structure-activity relationships to improve selectivity and reduce off-target effects. Advanced studies into their in vivo efficacy, pharmacokinetic profiles, and safety are critical next steps to translate the promise of these compounds into clinical applications. The versatility of this scaffold ensures that it will remain an area of intense investigation for the development of next-generation therapeutics.

References

- Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.

- Chem-Impex. (n.d.). This compound. Chem-Impex.

- Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.

- BenchChem. (n.d.). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. BenchChem.

- MDPI. (n.d.).

- Sue, K., et al. (2024).

- Nishimura, Y., et al. (n.d.). Synthesis of 5-bromo-indole derivatives.

- ChemicalBook. (n.d.). 5-Bromoindole synthesis. ChemicalBook.

- Al-Janabi, H. H., et al. (2023).

- PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.

- Mane, Y. D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.

- Al-Janabi, H. H., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.

- MDPI. (n.d.). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. MDPI.

- Request PDF. (n.d.). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.

- El-Naggar, A. M., et al. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.

- OUCI. (n.d.).

- NIH. (2023).

- Al-Warhi, T., et al. (2022).

- MDPI. (n.d.). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI.

- PubMed. (2021). Discovery of novel 3-hydroxyandrosta-5,7-Diene-17-Carboxylic acid derivatives as anti-inflammatory bowel diseases (IBD) agents. PubMed.

- Carson, J. R., et al. (n.d.).

Sources

- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]